molecular formula C14H23NO3 B12700223 2-Propanol, 1-(ethylamino)-3-(4-(2-methoxyethyl)phenoxy)-, (R)- CAS No. 95586-78-0

2-Propanol, 1-(ethylamino)-3-(4-(2-methoxyethyl)phenoxy)-, (R)-

Cat. No.: B12700223
CAS No.: 95586-78-0
M. Wt: 253.34 g/mol
InChI Key: HYRRKPFGZHWUPQ-CYBMUJFWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethylamino-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol typically involves the reaction of 1-ethylamino-2-propanol with 4-(2-methoxyethyl)phenol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-ethylamino-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

Scientific Research Applications

1-ethylamino-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a beta-blocker.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-ethylamino-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol involves its interaction with specific molecular targets, such as beta-adrenergic receptors . By binding to these receptors, the compound can modulate various physiological responses, including heart rate and blood pressure. The pathways involved include the inhibition of adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethylamino-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol is unique due to its specific methoxyethyl group , which imparts distinct physicochemical properties and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Properties

CAS No.

95586-78-0

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

(2R)-1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol

InChI

InChI=1S/C14H23NO3/c1-3-15-10-13(16)11-18-14-6-4-12(5-7-14)8-9-17-2/h4-7,13,15-16H,3,8-11H2,1-2H3/t13-/m1/s1

InChI Key

HYRRKPFGZHWUPQ-CYBMUJFWSA-N

Isomeric SMILES

CCNC[C@H](COC1=CC=C(C=C1)CCOC)O

Canonical SMILES

CCNCC(COC1=CC=C(C=C1)CCOC)O

Origin of Product

United States

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